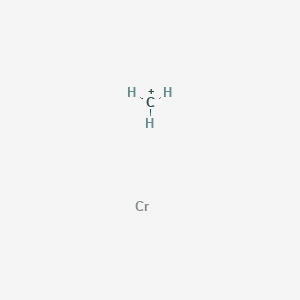
Carbanylium;chromium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbanylium;chromium is a compound that involves the coordination of a carbanylium ion with a chromium center. Chromium, a transition metal, is known for its various oxidation states and its ability to form complex compounds. The unique properties of this compound make it an interesting subject of study in various fields of chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbanylium;chromium can be synthesized through several methods. One common approach involves the reaction of chromium hexacarbonyl with a carbanylium ion source under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as tetrahydrofuran (THF) to stabilize the intermediate complexes .
Industrial Production Methods
Industrial production of this compound often involves the use of high-temperature vacuum methods or electrochemical processes. These methods ensure the purity and stability of the compound, which is crucial for its applications in various industries .
Chemical Reactions Analysis
Types of Reactions
Carbanylium;chromium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of chromium.
Reduction: Reduction reactions can convert it to lower oxidation states.
Substitution: Ligand substitution reactions where the carbanylium ion can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromium(VI) compounds, while reduction can produce chromium(II) complexes .
Scientific Research Applications
Carbanylium;chromium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: This compound is used in the production of high-performance materials, including coatings and alloys.
Mechanism of Action
The mechanism by which carbanylium;chromium exerts its effects involves the coordination of the carbanylium ion to the chromium center. This coordination alters the electronic structure of the chromium, enabling it to participate in various catalytic and redox processes. The molecular targets and pathways involved include interactions with other metal centers and organic substrates .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to carbanylium;chromium include:
Chromium hexacarbonyl: A well-known chromium complex with carbonyl ligands.
Chromium(III) acetate: Another chromium complex with acetate ligands.
Uniqueness
What sets this compound apart from these similar compounds is its unique coordination with the carbanylium ion. This coordination imparts distinct electronic and catalytic properties, making it particularly useful in specialized applications .
Properties
CAS No. |
89612-53-3 |
|---|---|
Molecular Formula |
CH3Cr+ |
Molecular Weight |
67.031 g/mol |
IUPAC Name |
carbanylium;chromium |
InChI |
InChI=1S/CH3.Cr/h1H3;/q+1; |
InChI Key |
CGJJQPRKMTVTQR-UHFFFAOYSA-N |
Canonical SMILES |
[CH3+].[Cr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


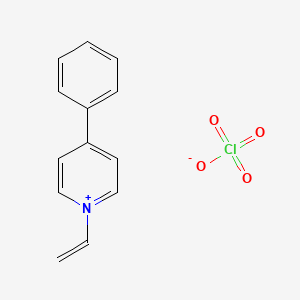

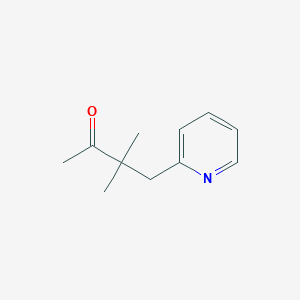
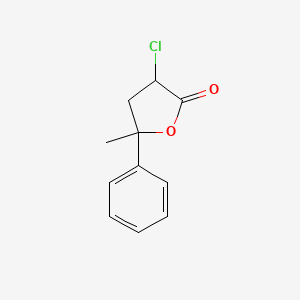
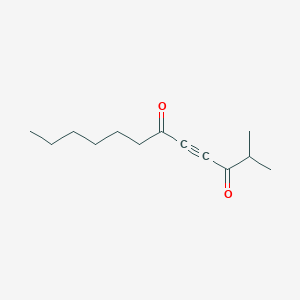
![2-[(Benzylsulfanyl)methyl]-4-nitro-1H-benzimidazole](/img/structure/B14377612.png)
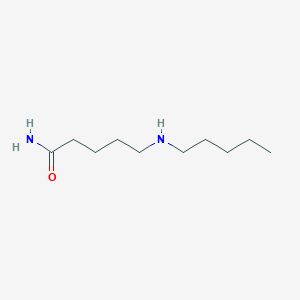
![N,N-Dimethyl-4-[3-(phenanthren-9-YL)propyl]aniline](/img/structure/B14377625.png)
![2,2'-Disulfanediylbis[4-(propan-2-yl)phenol]](/img/structure/B14377626.png)
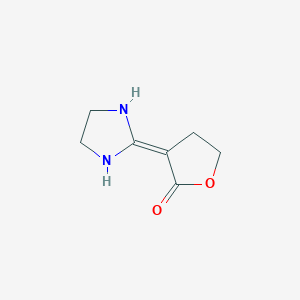

![Methyl [5-(11-bromoundecyl)thiophen-2-yl]acetate](/img/structure/B14377634.png)
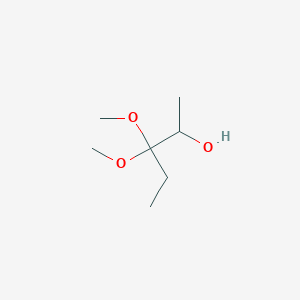
![1-Methoxy-3-[(3-methyl-9H-carbazol-9-YL)methyl]-9H-carbazole](/img/structure/B14377641.png)
